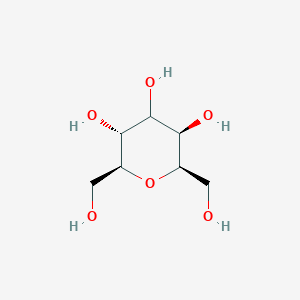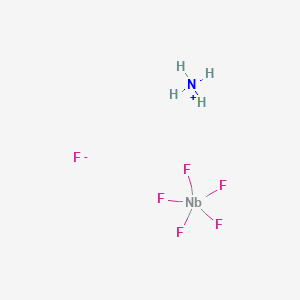
Ammonium hexafluoroniobate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium hexafluoroniobate(1-) is a compound that involves the coordination of niobium with fluorine atoms and ammonium ions. This compound is part of a class of materials known for their interesting chemical reactions and physical properties, which are influenced by the strong electronegativity of fluorine and the unique characteristics of niobium.
Synthesis Analysis
The synthesis of ammonium hexafluoroniobate(1-) and similar compounds often involves the reaction of niobium fluoride with ammonium ions under controlled conditions. These processes may include the use of anion exchange reactions to replace halide ions with fluoride ions, as illustrated in studies on related compounds like ammonium hexafluorogallate and hexafluorosilicate salts (Beck, Kugler, & Haendler, 1973); (Busi, Lahtinen, Valkonen, & Rissanen, 2008).
Molecular Structure Analysis
The molecular structure of ammonium hexafluoroniobate(1-) is characterized by the central niobium atom surrounded by six fluorine atoms, forming a hexafluoroniobate anion. This is often observed in compounds where fluorine provides a high degree of spatial arrangement due to its small size and high electronegativity, affecting the overall molecular geometry and stability.
Chemical Reactions and Properties
Ammonium hexafluoroniobate(1-) participates in various chemical reactions that highlight its reactivity with different substances, including thermal decomposition and interaction with other ionic species. The thermal behavior of similar compounds shows initial decomposition steps involving the loss of ammonium fluoride, leading to the formation of different fluorinated species (Beck, Kugler, & Haendler, 1973).
科学研究应用
Environmental Remediation and Wastewater Treatment
Emerging Pollutant Removal : Hexafluoropropylene oxide dimer acid (HFPO-DA) and its ammonium salt, known as GenX, are pollutants with significant environmental persistence. Research indicates that adsorption and high-pressure membranes might be effective for removing such chemicals from water, highlighting the critical need for innovative treatment technologies due to the limitations of conventional methods (Vakili et al., 2021).
Nitrogen Removal from Wastewater : The Anammox process, which involves anaerobic ammonium oxidation, has been identified as a promising approach for the treatment of nitrogen-rich wastewater streams. It's a cost-effective and environmentally friendly alternative to traditional nitrogen removal methods, offering significant application prospects despite being sensitive to various inhibitory factors (Jin et al., 2012).
Ammonium Recovery : Circular economy approaches to wastewater treatment emphasize the recovery of ammonium from municipal wastewater, proposing novel technologies that not only reclaim water but also recover resources, aligning with sustainable management practices (Zhang & Liu, 2021).
Material Science and Biomedical Applications
Compatibilizers for Polymer Blends and Composites : Quaternary ammonium compounds (QACs), including those related to ammonium hexafluoroniobate, have seen increased interest for their role in enhancing the thermo-mechanical properties of polymer blends and composites. This review underscores the utility of QACs in improving material properties, demonstrating their broad applicability in material science (Shamsuri & Jamil, 2021).
Ammonium-Based Antimicrobial Biomaterials : The incorporation of quaternary ammonium functionalities into polymers has been explored for creating antimicrobial surfaces. Such materials, offering antibacterial, antifungal, and antiviral properties, present a promising strategy for biomedical applications, though they also raise considerations regarding toxicity and antimicrobial resistance (Jiao et al., 2017).
安全和危害
Ammonium hexafluoroniobate(1-) can cause eye irritation and may cause chemical conjunctivitis . It also causes skin irritation . Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is recommended to avoid contact with eyes, skin, and clothing, and to use with adequate ventilation .
属性
IUPAC Name |
azanium;pentafluoroniobium;fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.H3N.Nb/h6*1H;1H3;/q;;;;;;;+5/p-5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIHFCFFRXCIJA-UHFFFAOYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[F-].F[Nb](F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6H4NNb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.936 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium hexafluoroniobate(1-) | |
CAS RN |
12062-13-4 |
Source


|
| Record name | Niobate(1-), hexafluoro-, ammonium (1:1), (OC-6-11)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12062-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium hexafluoroniobate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012062134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium hexafluoroniobate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

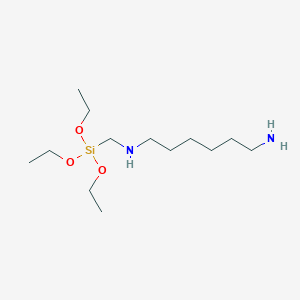
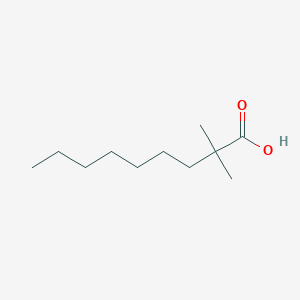
![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)
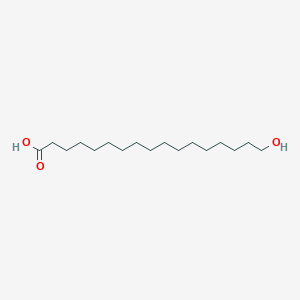
![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)

![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)
![(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one](/img/structure/B84104.png)




